molecular formula C11H24N2 B1388965 N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine CAS No. 933738-32-0

N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine

Cat. No.: B1388965
CAS No.: 933738-32-0
M. Wt: 184.32 g/mol
InChI Key: KFGCGRWAWOZDEK-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(2-ethylpiperidin-1-yl)ethyl]amine is a tertiary amine featuring a piperidine ring substituted with an ethyl group at the 2-position and an ethylamine side chain. This compound’s structure combines a saturated six-membered heterocycle (piperidine) with branched alkyl substituents, conferring unique steric and electronic properties. Such amines are pivotal in medicinal chemistry and materials science due to their ability to modulate receptor interactions, solubility, and conformational flexibility .

Properties

IUPAC Name

N-ethyl-2-(2-ethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-11-7-5-6-9-13(11)10-8-12-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGCGRWAWOZDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-ethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Piperidine Derivatives

Structural Analogs
Compound Name Substituents on Amine/Piperidine Key Properties/Applications Reference
N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine Isopropyl (vs. ethyl) on amine Increased steric bulk; potential for altered receptor selectivity
[1-(2-Aminoethyl)-piperidin-4-yl]-dimethyl-amine Dimethylamine substituent Higher lipophilicity (logP); enhanced membrane permeability
1-[2-(Dipropylamino)ethyl]piperazine Piperazine ring (vs. piperidine) Additional nitrogen enhances basicity; used in ligand design

Key Findings :

  • Ring Heteroatoms: Piperazine analogs (e.g., 1-[2-(Dipropylamino)ethyl]piperazine) exhibit higher basicity due to the additional nitrogen, facilitating stronger hydrogen bonding in receptor interactions .
  • Lipophilicity: Dimethylamine substituents (e.g., [1-(2-Aminoethyl)-piperidin-4-yl]-dimethyl-amine) increase logP values compared to ethyl groups, influencing pharmacokinetic properties like absorption and distribution .

Aromatic and Heterocyclic Amines

Structural Analogs
Compound Name Aromatic/Heterocyclic Features Key Properties/Applications Reference
N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine Benzimidazole ring Enhanced π-π stacking; potential CNS activity
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Methoxyphenyl group Conjugation effects for electronic delocalization studies

Key Findings :

  • Benzimidazole Derivatives : The incorporation of a benzimidazole ring (e.g., N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine) introduces planar aromaticity, enabling π-π interactions critical for targeting enzymes or receptors with aromatic binding pockets .
  • Methoxyphenyl Groups : Compounds like N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine exhibit electronic delocalization via methoxy substituents, making them valuable in studying charge-transfer complexes or photophysical properties .

Secondary Amines in Receptor Modulation

Structural Analogs
Compound Name Receptor Target Substituent Impact Reference
N,N-Diethylamine CRF1 receptor antagonists Optimal activity with linear alkyl chains
N-Ethyl-N-(1-phenylethyl)amine Molecularly imprinted polymers Chiral recognition via ethyl vs. propyl

Key Findings :

  • CRF1 Antagonists : N,N-Diethylamine and N-ethyl-N-(n-butyl)amine derivatives demonstrate that linear alkyl chains maximize CRF1 receptor antagonism, suggesting that the target compound’s branched ethyl groups may reduce affinity but improve metabolic stability .
  • Chiral Recognition : Ethyl vs. propyl substituents in N-Ethyl-N-(1-phenylethyl)amine influence enantioselectivity in molecularly imprinted polymers, highlighting the role of alkyl chain length in stereochemical interactions .

Physicochemical Properties

  • Lipophilicity : The ethyl groups in N-Ethyl-N-[2-(2-ethylpiperidin-1-yl)ethyl]amine balance moderate lipophilicity, enhancing solubility compared to bulkier analogs (e.g., isopropyl) while maintaining membrane permeability .
  • Basicity : The piperidine nitrogen (pKa ~10–11) contributes to protonation under physiological conditions, facilitating ionic interactions in biological systems .

Biological Activity

N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is a chemical compound with significant potential in biochemical and pharmacological research. Its unique structure, characterized by an ethyl group and a piperidine ring, suggests diverse biological activities, particularly in enzyme interactions and receptor modulation. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.

  • Molecular Formula : C11H24N2
  • Molecular Weight : 184.32 g/mol
  • Structure : The compound features a piperidine ring which enhances its reactivity and interaction with biological targets.

This compound interacts with various molecular targets, including enzymes and receptors. The binding to these targets can modulate biochemical pathways, leading to significant physiological effects. The exact mechanisms depend on the specific biological context but generally involve:

  • Enzyme Modulation : The compound can alter the activity of specific enzymes by binding to their active sites or influencing their conformational states.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, impacting signaling pathways associated with neurotransmission and other cellular processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antidepressant Effects

Some piperidine derivatives have shown potential antidepressant properties. Studies suggest that compounds with similar structures may influence serotonin and dopamine pathways, which are critical in mood regulation.

2. Enzyme Interaction Studies

The compound is employed in studies focusing on enzyme kinetics and interactions. For instance, it has been used to assess its effects on phospholipase A2 activity, which is relevant in drug-induced phospholipidosis .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on D3 Dopamine Receptor Agonism : In a study exploring dopamine receptor interactions, derivatives of similar piperidine structures were tested for their ability to activate D3 receptors, showing promising results for compounds that share structural features with this compound .
CompoundD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)
This compoundTBDTBD
Similar Compound A278 ± 62Inactive
Similar Compound B98 ± 21>100,000

3. Comparative Analysis

When compared to other piperidine derivatives, this compound demonstrates distinct pharmacological properties due to its unique structural configuration. This uniqueness may lead to different reactivities and affinities toward biological targets.

Compound NameMolecular FormulaUnique Features
This compoundC11H24N2Ethyl group enhances interaction potential
N-Methyl-N,N-bis(2-pyridylethyl)amineC14H20N4Contains pyridine rings; different reactivity
N-Ethyl-N-isopropylpropan-2-amineC10H23NSimilar amine structure; different substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine
Reactant of Route 2
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N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine

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